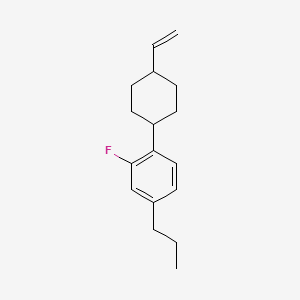
1-(4-Ethenylcyclohexyl)-2-fluoro-4-propylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethenylcyclohexyl)-2-fluoro-4-propylbenzene is an organic compound characterized by a cyclohexyl ring substituted with an ethenyl group, a fluorine atom, and a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethenylcyclohexyl)-2-fluoro-4-propylbenzene typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Cyclohexylation: The initial step involves the formation of a cyclohexyl ring with an ethenyl group. This can be achieved through the reaction of cyclohexene with a suitable ethenylating agent under controlled conditions.
Propylation: The final step involves the addition of a propyl group to the benzene ring, which can be achieved through Friedel-Crafts alkylation using propyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and minimize the need for intermediate purification steps.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Ethenylcyclohexyl)-2-fluoro-4-propylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl or amine derivatives.
Applications De Recherche Scientifique
1-(4-Ethenylcyclohexyl)-2-fluoro-4-propylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism by which 1-(4-Ethenylcyclohexyl)-2-fluoro-4-propylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. For example, the fluorine atom may enhance the compound’s binding affinity to certain receptors, while the propyl group may influence its lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
- 1-(4-Ethenylcyclohexyl)-4-ethoxy-2-fluorobenzene
- 1-(4-Ethenylcyclohexyl)-2-fluoro-4-methylbenzene
Comparison: 1-(4-Ethenylcyclohexyl)-2-fluoro-4-propylbenzene is unique due to the presence of the propyl group, which imparts distinct physicochemical properties compared to its analogs. The propyl group may enhance the compound’s hydrophobicity, influencing its solubility and interaction with biological membranes. Additionally, the specific positioning of the fluorine atom and the ethenyl group can affect the compound’s reactivity and binding affinity to molecular targets.
Propriétés
Numéro CAS |
917946-40-8 |
|---|---|
Formule moléculaire |
C17H23F |
Poids moléculaire |
246.36 g/mol |
Nom IUPAC |
1-(4-ethenylcyclohexyl)-2-fluoro-4-propylbenzene |
InChI |
InChI=1S/C17H23F/c1-3-5-14-8-11-16(17(18)12-14)15-9-6-13(4-2)7-10-15/h4,8,11-13,15H,2-3,5-7,9-10H2,1H3 |
Clé InChI |
ODAMVSRNOWVZRB-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C=C1)C2CCC(CC2)C=C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


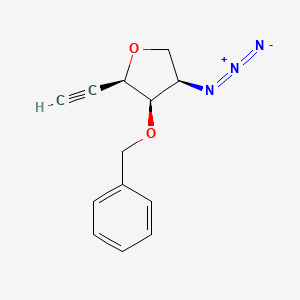
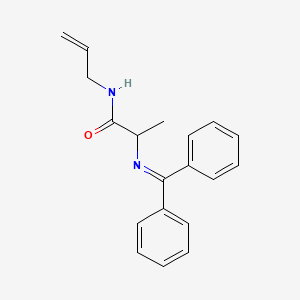
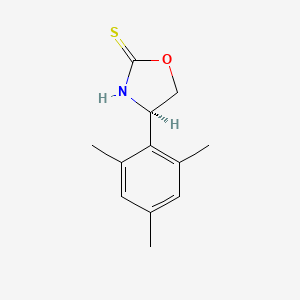
![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-propyl-](/img/structure/B14183351.png)
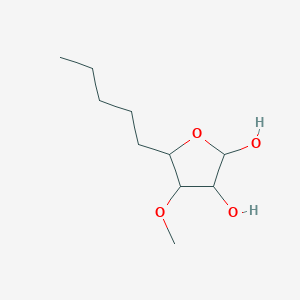


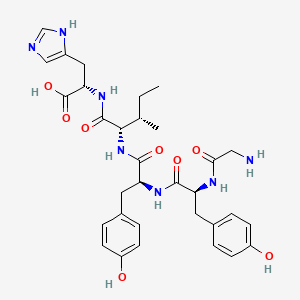
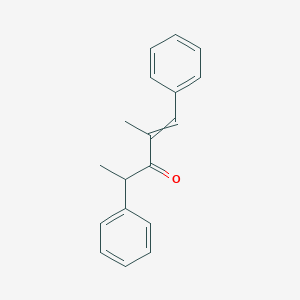
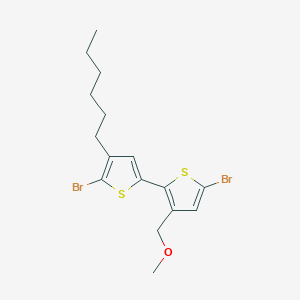
![6-[(3-Fluorophenyl)sulfanyl]-2,2-dimethyl-2H-1-benzopyran](/img/structure/B14183405.png)
![9-Chloro-4-(1-methyl-1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B14183414.png)
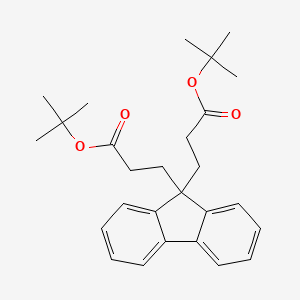
![1-[4-(2-Phenyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B14183420.png)
